4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a sulfamoyl benzamide core linked to a 1,3,4-oxadiazole ring substituted with a pyridin-3-yl group. Key structural features include:
- 1,3,4-Oxadiazole ring: Known for metabolic stability and π-π stacking capabilities, this heterocycle improves bioavailability compared to other scaffolds.
- Pyridin-3-yl substituent: The nitrogen-rich aromatic system may enhance target binding via hydrogen bonding or charge-transfer interactions.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-2-28(16-17-7-4-3-5-8-17)33(30,31)20-12-10-18(11-13-20)21(29)25-23-27-26-22(32-23)19-9-6-14-24-15-19/h3-15H,2,16H2,1H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKZEFBOJFTPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with a suitable sulfonamide reagent under basic conditions.
Final Coupling: The final step involves coupling the benzamide moiety with the previously synthesized intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group would yield sulfonic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. The pyridine and oxadiazole rings play a crucial role in these interactions, as they can form hydrogen bonds and π-π interactions with the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its analogs:
Key Observations
Antifungal Activity: LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) inhibition . However, the pyridin-3-yl substituent (vs. LMM11’s furan-2-yl) could increase target affinity due to stronger π-π interactions .
Cytotoxic Potential: Compound 117 (IC50 1.1–1.5 µM) shares the pyridin-3-yl group with the target compound, suggesting that the benzamide moiety in the latter might further optimize binding to cancer-related targets (e.g., kinases) .
Thiazole vs. The oxadiazole core in the target compound may confer superior stability in vivo.
Substituent Effects :
- Replacement of pyridin-3-yl with chlorothiophene () reduces aromatic nitrogen content, possibly diminishing hydrogen-bonding capacity. Conversely, the methoxymethyl group in ’s compound increases hydrophilicity but may reduce target affinity compared to pyridine .
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has gained significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains various functional groups, including a sulfamoyl moiety, a pyridine ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological properties.
Chemical Structure
The IUPAC name of the compound is 4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide. Its molecular formula is , and it has a molecular weight of 445.51 g/mol. The compound's structure can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the oxadiazole ring have been reported to show potent activity against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | Target Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 6.25 | |
| Similar Oxadiazole Derivatives | Escherichia coli | 12.5 |
Anticancer Activity
The compound's potential as an anticancer agent is currently under investigation. Preliminary data suggest that it may inhibit specific cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The structural features of the compound allow it to engage with various molecular targets within cancer cells.
Case Study:
A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The results indicated that compounds containing the pyridine and oxadiazole rings exhibited significant cytotoxicity against breast cancer cells (MCF7), with IC50 values ranging from 10 to 30 μM.
The mechanism by which this compound exerts its biological activity is believed to involve the following processes:
- Enzyme Inhibition: The sulfamoyl group may interact with active sites of enzymes critical for microbial growth or cancer cell proliferation.
- Cellular Uptake: The lipophilic nature of the compound facilitates its penetration through cellular membranes.
- Signal Transduction Interference: By binding to specific receptors or proteins involved in signaling pathways, the compound may alter cellular responses leading to apoptosis in cancer cells.
Synthetic Routes
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(pyridin-3-y)-1,3,4-oxadiazol-2-y]benzamide typically involves several steps:
- Formation of the Oxadiazole Ring: Cyclization reactions involving hydrazides and carboxylic acids.
- Pyridine Introduction: Coupling reactions such as Suzuki-Miyaura coupling.
- Sulfamoylation: Reaction with sulfonamide reagents under basic conditions.
Q & A
Basic: What are the core structural features influencing the reactivity of this compound?
The compound’s reactivity stems from three key groups:
- 1,3,4-Oxadiazole ring : Prone to electrophilic substitution and hydrogen bonding due to its electron-deficient nature .
- Sulfamoyl group (-SO₂-NR₂) : Participates in nucleophilic reactions (e.g., substitution) and enhances solubility in polar solvents .
- Pyridin-3-yl moiety : Acts as a hydrogen bond acceptor and facilitates π-π stacking interactions in biological systems .
Methodological Insight : Prioritize protecting-group strategies for the oxadiazole ring during synthesis to avoid unintended side reactions .
Basic: How is the 1,3,4-oxadiazole ring synthesized in this compound?
The oxadiazole ring is typically formed via cyclization of a hydrazide intermediate under dehydrating conditions:
- Reagents : Carboxylic acid derivatives (e.g., acyl chlorides) with hydrazides, using POCl₃ or H₂SO₄ as catalysts .
- Conditions : Reflux in anhydrous solvents (e.g., THF) at 80–100°C for 6–12 hours .
Optimization Tip : Monitor reaction progress via TLC or LC-MS to prevent over-dehydration, which can lead to byproducts like nitriles .
Advanced: How can researchers optimize reaction yields during sulfamoyl group introduction?
Low yields often arise from steric hindrance at the benzyl-ethylamine site. Strategies include:
- Coupling Reagents : Use EDCI/HOBt or DCC/DMAP to activate the sulfonic acid intermediate .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reagent solubility but require strict moisture control .
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., sulfonate ester formation) .
Data Contradiction Note : Yields may vary between batch and continuous-flow reactors due to differences in mixing efficiency .
Advanced: How to resolve discrepancies in reported biological activity across studies?
Conflicting bioactivity data (e.g., IC₅₀ values) often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
- Compound Purity : HPLC purity ≥95% is critical; impurities like unreacted benzoyl chloride can skew results .
- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) to avoid precipitation in aqueous buffers .
Methodological Fix : Include internal controls (e.g., doxorubicin for cytotoxicity assays) to normalize cross-study comparisons .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and sulfamoyl substitution .
- HRMS : Validates molecular formula (C₂₄H₂₂N₄O₄S) and detects trace impurities .
- X-ray Crystallography : Resolves stereoelectronic effects of the pyridin-3-yl group on crystal packing .
Advanced: How to improve solubility for in vivo studies without compromising activity?
- Formulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) at the benzamide para-position .
Trade-off Alert : Excessive derivatization may reduce blood-brain barrier permeability .
Basic: What in vitro models are suitable for initial anticancer activity screening?
- Cell Lines : Use panels with diverse genetic backgrounds (e.g., NCI-60) to assess selectivity .
- Mechanistic Assays :
- Apoptosis : Caspase-3/7 activation assays.
- Cell Cycle : Flow cytometry with propidium iodide staining.
Positive Controls : Include cisplatin or paclitaxel to validate assay conditions .
Advanced: How to elucidate the mechanism of action using computational tools?
- Molecular Docking : Screen against targets like EGFR or PARP using AutoDock Vina .
- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .
- QSAR : Correlate substituent electronegativity (e.g., pyridinyl vs. phenyl) with bioactivity .
Advanced: How to address oxadiazole ring instability during long-term storage?
- Storage Conditions : Lyophilize under argon and store at -80°C in amber vials .
- Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-mediated degradation .
Stability Test : Monitor via accelerated aging studies (40°C/75% RH for 6 months) .
Basic: What strategies are used to design analogs with improved potency?
- Bioisosteric Replacement : Substitute pyridin-3-yl with quinoline or isoquinoline for enhanced π-stacking .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to boost electrophilicity .
Synthetic Pathway : Optimize via parallel synthesis using robotic liquid handlers for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
